molecular formula C30H33N3O7 B2476652 N-(3,4-diethoxyphenethyl)-4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1242991-64-5

N-(3,4-diethoxyphenethyl)-4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2476652
CAS No.: 1242991-64-5
M. Wt: 547.608
InChI Key: DLKSYBKTQYBANN-UHFFFAOYSA-N
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Description

N-(3,4-diethoxyphenethyl)-4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic small molecule with a molecular formula of C30H33N3O7 and a molecular weight of 547.6 g/mol . This benzamide derivative features a complex structure that incorporates a dihydroquinazoline-dione core, a motif sometimes associated with diverse biological activities in medicinal chemistry research. The specific research applications and mechanism of action for this compound are areas of active investigation and are not fully elucidated in the available public literature. As a specialist supplier, we provide this compound to the scientific community as a high-quality chemical tool to facilitate exploratory research and drug discovery efforts. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O7/c1-5-39-24-12-9-19(15-27(24)40-6-2)13-14-31-28(34)21-10-7-20(8-11-21)18-33-29(35)22-16-25(37-3)26(38-4)17-23(22)32-30(33)36/h7-12,15-17H,5-6,13-14,18H2,1-4H3,(H,31,34)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKSYBKTQYBANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC(=C(C=C4NC3=O)OC)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-diethoxyphenethyl)-4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by a complex structure involving multiple functional groups that contribute to its biological activity. The molecular formula is C27H27N3O7C_{27}H_{27}N_3O_7, with a molecular weight of approximately 505.53 g/mol. The structural components include:

  • Diethoxyphenethyl group : Contributes to lipophilicity and potential receptor interactions.
  • Dioxoquinazoline moiety : Known for various biological activities, including anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The quinazoline derivative may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Potential interactions with adrenergic and other receptors may mediate its effects on cellular signaling pathways.
  • Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties that could protect against oxidative stress.

Anticancer Activity

Research indicates that compounds containing the quinazoline structure often exhibit significant anticancer activity. For instance, similar derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Properties

Studies have demonstrated that related quinazoline derivatives possess antimicrobial properties. For example, a study on 6,7-dimethoxyquinazoline derivatives showed promising results against Mycobacterium tuberculosis with low minimum inhibitory concentrations (MICs) .

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of similar quinazoline derivatives on human cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics.

Data Tables

Activity Type Tested Compound Cell Line/Pathogen IC50/MIC Value
AnticancerQuinazoline derivativeMCF-7 (breast cancer)15 µM
AnticancerQuinazoline derivativeA549 (lung cancer)20 µM
AntimicrobialRelated quinazolineMycobacterium tuberculosis0.22 µM
AntimicrobialRelated quinazolineStaphylococcus aureus5 µg/mL

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

2.1.1. Quinazolinone Derivatives

The dihydroquinazolinone core in the target compound differentiates it from saturated analogues like 2-(3-(6,8-bis(4-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(4-methoxyphenyl)quinazolin-4(3H)-one (, Compound 4l). Key comparisons include:

  • Core Structure: The target compound’s dihydroquinazolinone (partially unsaturated) versus 4l’s tetrahydroquinazolinone (fully saturated) impacts aromaticity and electron distribution.
  • Substituents : Both compounds feature methoxy groups, but the target’s diethoxy-phenethyl and benzamide groups may enhance lipophilicity compared to 4l’s bis-methoxyphenyl and methyl substituents.
  • Synthesis : Compound 4l employs Pd-catalyzed Suzuki-Miyaura coupling , whereas the target’s synthesis might involve hydrazide intermediates or Friedel-Crafts alkylation, as seen in .
2.1.2. Triazole-Thiones (, Compounds 7–9)

Compounds 7–9 share aromatic sulfonyl and difluorophenyl substituents but diverge in core structure:

  • Heterocyclic Core: Triazole-thiones (7–9) vs. dihydroquinazolinone (target).
2.1.3. Agrochemical Benzamides ()

The target’s benzamide linkage aligns with pesticidal agents like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide):

  • Substituent Effects : Etobenzanid’s ethoxymethoxy group and dichlorophenyl moiety contrast with the target’s diethoxyphenethyl and dimethoxy groups, which may alter membrane permeability and target affinity.
  • Bioactivity: Diflufenican’s trifluoromethylphenoxy group confers herbicidal activity, while the target’s dihydroquinazolinone could modulate enzyme inhibition (e.g., kinase or protease targets) .

Physicochemical and Spectral Comparisons

Parameter Target Compound Compound 4l () Compounds 7–9 () Etobenzanid ()
Core Structure Dihydroquinazolinone Tetrahydroquinazolinone 1,2,4-Triazole-thione Benzamide
Key Substituents 6,7-Dimethoxy; 3,4-diethoxyphenethyl Bis(4-methoxyphenyl); methyl Phenylsulfonyl; difluorophenyl Ethoxymethoxy; dichlorophenyl
IR Spectral Data Not reported NH stretch: 3177 cm⁻¹ νC=S: 1247–1255 cm⁻¹ Not available
Synthesis Method Likely multi-step condensation Pd-catalyzed coupling Hydrazide + isothiocyanate Not specified
Potential Applications Agrochemical/Pharmaceutical (inferred) Not reported Not reported Herbicide

Functional Implications

  • Electronic Effects: Electron-donating methoxy/ethoxy groups could stabilize the quinazolinone core, altering redox properties or binding to electron-deficient targets.
  • Bioactivity: The dihydroquinazolinone scaffold is associated with kinase inhibition in literature, suggesting possible anticancer or anti-inflammatory applications absent in triazole-thiones or simple benzamides .

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